molecular formula C23H22N2O6S B2495692 N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide CAS No. 1251709-19-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

Cat. No. B2495692
CAS RN: 1251709-19-9
M. Wt: 454.5
InChI Key: KVCVJOCKHDAOIQ-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide belongs to a class of organic compounds known for their complex molecular structures and potential pharmacological activities. Similar compounds have been synthesized and studied for their various properties and potential applications in different fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step chemical reactions, starting with basic building blocks like benzopyran derivatives or benzothiazole derivatives, and involves various chemical reagents and conditions to introduce specific functional groups or structural features. For example, compounds involving benzopyran and benzothiazole moieties have been synthesized through reactions like cyclization, condensation, and functional group transformations (Yoon, Shin, & Yoo, 1998).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, X-ray crystallography, and IR spectroscopy. These analyses reveal the spatial arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, studies have shown how different substituents and functional groups can influence the planarity and three-dimensional configuration of the molecular structure (Khodot & Rakitin, 2022).

Chemical Reactions and Properties

Compounds with such complex structures can undergo a variety of chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, influenced by their functional groups. The reactivity can be explored through experimental conditions to understand the chemical stability and reactivity of the molecule.

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through experimental measurements and can provide insights into the compound's suitability for various applications.

Chemical Properties Analysis

Chemical properties, including acidity (pKa), electrophilicity, and the potential for forming hydrogen bonds, are essential for predicting the compound's behavior in chemical reactions and biological systems. For example, the pKa values of similar compounds can be determined through UV spectroscopic studies, revealing their acid-base behavior in different environments (Duran & Canbaz, 2013).

Scientific Research Applications

Biological Effects and Applications : Acetamide and its derivatives have been widely studied for their biological effects. For instance, the biological consequences of exposure to acetamide and related chemicals have been significantly updated since their initial review in toxicology, emphasizing their commercial importance and the need to understand the biological responses to these chemicals (Kennedy, 2001). This suggests that derivatives like the one could be explored for their biological activity and potential therapeutic uses.

Synthetic Pathways and Chemical Applications : The exploration of synthetic organic chemistry based on specific structural axes, such as N-Ar (Nitrogen-Aryl) axis, is crucial for developing new compounds with desired properties. Studies have emphasized the development of chemoselective N-acylation reagents and the exploration of chiral axes due to acyclic imide-Ar Bond, providing a basis for synthesizing complex organic compounds with high selectivity and desired biological activities (Kondo & Murakami, 2001). This highlights the potential research avenue in synthesizing and studying compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide for their chemical properties and applications in medicinal chemistry.

Environmental Impact and Toxicology : The environmental impact and toxicity of compounds like acetaminophen, a related acetamide derivative, have been extensively studied. Research into the degradation pathways, environmental occurrences, and the toxicity of these compounds is critical for understanding their impact on health and the environment. For example, the degradation of acetaminophen in different environmental compartments has been reviewed, highlighting the importance of monitoring, detecting, and adequately treating these compounds in the water environment (Vo et al., 2019). Similar research could be applicable to the compound , emphasizing the need for understanding its environmental fate and potential toxicological effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-14-4-7-18(8-5-14)32(28,29)22-15(2)10-16(3)25(23(22)27)12-21(26)24-17-6-9-19-20(11-17)31-13-30-19/h4-11H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCVJOCKHDAOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

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